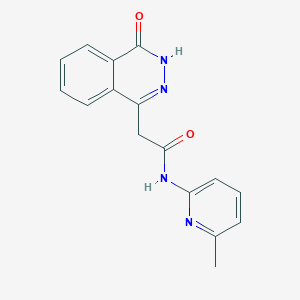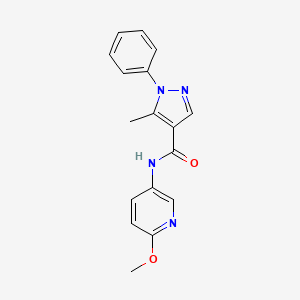![molecular formula C21H22N4O3 B11000855 ethyl 4-({[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate](/img/structure/B11000855.png)
ethyl 4-({[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-({[2-(1H-1,3-BENZIMIDAZOL-2-YL)-1-PYRROLIDINYL]CARBONYL}AMINO)BENZOATE is a complex organic compound that features a benzimidazole moiety, which is known for its diverse biological and pharmacological activities. Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, allowing them to interact easily with biopolymers in living systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of 1,2-benzenediamine with various aldehydes. This reaction can be catalyzed by acids or bases and often requires heating . For ETHYL 4-({[2-(1H-1,3-BENZIMIDAZOL-2-YL)-1-PYRROLIDINYL]CARBONYL}AMINO)BENZOATE, the synthesis might involve the following steps:
Formation of Benzimidazole Core: Condensation of o-phenylenediamine with formic acid or an equivalent reagent.
Introduction of Pyrrolidinyl Group: Reaction of the benzimidazole core with a pyrrolidine derivative.
Coupling with Benzoate: The final step involves coupling the intermediate with ethyl 4-aminobenzoate under appropriate conditions.
Industrial Production Methods
Industrial production of such compounds often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-({[2-(1H-1,3-BENZIMIDAZOL-2-YL)-1-PYRROLIDINYL]CARBONYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under strong oxidative conditions.
Reduction: Reduction of the benzimidazole ring can be achieved using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
ETHYL 4-({[2-(1H-1,3-BENZIMIDAZOL-2-YL)-1-PYRROLIDINYL]CARBONYL}AMINO)BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer, antihypertensive, and anti-inflammatory properties.
Industry: Utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs)
Mechanism of Action
The mechanism of action of ETHYL 4-({[2-(1H-1,3-BENZIMIDAZOL-2-YL)-1-PYRROLIDINYL]CARBONYL}AMINO)BENZOATE involves its interaction with various molecular targets:
Molecular Targets: It can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound may interfere with DNA synthesis, protein synthesis, or signal transduction pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Dabigatran Etexilate: A benzimidazole derivative used as an anticoagulant.
Bilastine: An antihistamine that also contains a benzimidazole moiety.
Properties
Molecular Formula |
C21H22N4O3 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
ethyl 4-[[2-(1H-benzimidazol-2-yl)pyrrolidine-1-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H22N4O3/c1-2-28-20(26)14-9-11-15(12-10-14)22-21(27)25-13-5-8-18(25)19-23-16-6-3-4-7-17(16)24-19/h3-4,6-7,9-12,18H,2,5,8,13H2,1H3,(H,22,27)(H,23,24) |
InChI Key |
UFLZAGMQYWSORB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)N2CCCC2C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-hydroxy-N-[4-(2-hydroxyethoxy)phenyl]-4,6-dimethylpyridine-3-carboxamide](/img/structure/B11000781.png)

![3,6-dimethyl-N-(3,4,5-trimethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11000809.png)
![N-[4-(acetylamino)phenyl]-1-(6-bromo-2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11000818.png)
![(8xi,9xi,14xi)-3-[(4-Chlorobenzyl)oxy]estra-1(10),2,4-trien-17-one](/img/structure/B11000823.png)
![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B11000826.png)

![5-amino-1-[2-(2,4-dichlorophenyl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11000829.png)
![ethyl [(9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-5-yl)oxy]acetate](/img/structure/B11000837.png)
![4-(4-chlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazine-1-carboxamide](/img/structure/B11000842.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B11000846.png)

![6-({[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid](/img/structure/B11000851.png)
